N-(9-ethyl-9H-carbazol-3-yl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, a compound with a similar carbazole moiety, “(9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester”, was prepared from 3-amino-9-ethylcarbazole and di-tert-butyldicarbonate (Boc anhydride) in good yield . Another related compound, “2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide”, was prepared by the reaction of 3-amino-9-ethyl-9H-carbazole with chloroacetyl chloride .Molecular Structure Analysis
The molecular structure of the related compound “9-ethyl-9H-carbazole” has been reported . The molecule is planar with the exception of the ethyl group at the 9-position. The carbazole moiety is a tricyclic structure containing a pyrrole ring fused on either side to a benzene ring .Chemical Reactions Analysis
The chemical reactions involving related carbazole compounds have been studied. For example, the title compound “(9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester” was prepared from 3-amino-9-ethylcarbazole and di-tert-butyldicarbonate (Boc anhydride) in good yield . The reaction of 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide with appropriate mercapto-heterocyclics resulted in the formation of the title compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported. For instance, the molecular weight of “1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine” is 238.33 g/mol, and it has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .Mechanism of Action
Properties
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3/c1-5-28-19-9-7-6-8-17(19)18-12-16(10-11-20(18)28)27-25(30)24-15(2)23-21(29)13-26(3,4)14-22(23)31-24/h6-12H,5,13-14H2,1-4H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCNILIONXTTRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C4=C(O3)CC(CC4=O)(C)C)C)C5=CC=CC=C51 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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